Icosanamide
Description
Structure
2D Structure
Properties
IUPAC Name |
icosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSVLHOTKHEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199376 | |
| Record name | Icosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51360-63-5 | |
| Record name | Eicosanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51360-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icosanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051360635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Icosanamide
Established Synthetic Pathways for Icosanamide and Related Amide Compounds
The synthesis of amides is a fundamental process in organic chemistry. Generally, amides can be prepared through several established routes, including the reaction of acid chlorides, acid anhydrides, or carboxylic acids with ammonia (B1221849) or amines. libretexts.org
Industrial Synthesis Routes via Icosanoic Acid and Ammonia Reaction
The industrial production of this compound, also known as arachidic acid amide, typically involves the direct reaction of icosanoic acid (arachidic acid) with ammonia. google.com While direct reaction of a carboxylic acid and an amine is possible, it often requires high temperatures to proceed. libretexts.orgscielo.br This method is a common approach for producing various fatty acid amides. google.com
The reaction between icosanoic acid and ammonia proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of icosanoic acid. This process is often facilitated by heat to drive off the water molecule formed, pushing the equilibrium towards the formation of the amide.
A general representation of this reaction is: RCOOH + NH₃ ⇌ RCONH₂ + H₂O
In this reaction, R represents the 19-carbon alkyl chain of icosanoic acid.
Advanced Synthetic Approaches for this compound Derivatives
Modern synthetic chemistry offers more sophisticated methods for creating derivatives of this compound, enabling the generation of diverse compound libraries for various applications.
Chemoenzymatic Synthesis Innovations for Amide Derivatives
Chemoenzymatic synthesis has emerged as a powerful and sustainable approach for producing fatty acid amides and their derivatives. scielo.brresearchgate.net This method utilizes enzymes, such as lipases, as catalysts. scielo.brscielo.bribict.br Enzymes offer high catalytic activity and selectivity under mild reaction conditions. scielo.br For instance, lipases can catalyze the direct aminolysis of triglycerides to produce fatty acid amides with good yields (68-95%). scielo.brresearchgate.netscielo.bribict.br This approach avoids the high temperatures often required in traditional chemical synthesis. scielo.brresearchgate.net The use of immobilized enzymes further enhances the process by allowing for catalyst reuse and simplifying purification. mdpi.com
A notable example is the use of Pseudomonas fluorescens lipase (B570770) to catalyze the synthesis of fatty acid amides from Brazil nut oil. scielo.brresearchgate.netscielo.bribict.br This highlights the potential of using natural oils as starting materials for producing a variety of fatty amide derivatives.
Applications of Combinatorial Chemistry in this compound Derivative Discovery
Combinatorial chemistry is a technique that enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.govscribd.comwikipedia.org This methodology is invaluable for discovering new compounds with desired properties. nih.govresearchgate.net In the context of this compound, combinatorial approaches can be used to generate extensive libraries of amide derivatives by varying the amine component reacted with an icosanoic acid derivative. researchgate.net These libraries can then be screened for various biological activities or material properties. nih.govscribd.com
Solid-Phase Synthesis Techniques for Amide Library Generation
Solid-phase synthesis is a cornerstone of combinatorial chemistry, offering significant advantages in purification and automation. researchgate.net In this technique, the starting material is attached to a solid support, such as a resin bead. scribd.comacs.org A series of reactions are then carried out, and excess reagents and byproducts are easily removed by washing the solid support. researchgate.net
For generating amide libraries, an amine can be attached to a solid support and subsequently acylated with various carboxylic acid derivatives, or vice versa. acs.orgnih.gov Different linkers, such as the T2 triazene (B1217601) linker or those used with Wang and Rink resins, can be employed to attach the molecules to the solid support and allow for their cleavage upon completion of the synthesis. scribd.comacs.orgacs.org This method has been successfully used to create libraries of secondary amides and peptide tertiary amides. nih.govresearchgate.netnih.gov
Reaction Mechanisms of this compound and its Amide Functional Group
The reactivity of this compound is primarily dictated by its amide functional group. Amides are generally less reactive than other carboxylic acid derivatives like acid chlorides or esters. libretexts.orgchemistrystudent.com
Hydrolysis: this compound can undergo hydrolysis to form icosanoic acid and ammonia. This reaction can be catalyzed by either acid or base, typically requiring heat. libretexts.orgcognitoedu.orgsolubilityofthings.com
Acid-catalyzed hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. solubilityofthings.comlibretexts.org Subsequent proton transfer and elimination of ammonia (which is protonated to the non-nucleophilic ammonium (B1175870) ion) yields the carboxylic acid. libretexts.orglibretexts.org
Base-promoted hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The amide ion (⁻NH₂) is then eliminated as a leaving group. libretexts.org Since the amide ion is a strong base, this step is generally difficult. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. libretexts.orglibretexts.org
Reduction: The amide group of this compound can be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. libretexts.org
Hydrolysis Kinetics under Acidic and Basic Conditions
The amide bond of this compound, while generally stable, is susceptible to cleavage through hydrolysis under both acidic and basic conditions, yielding icosanoic acid and ammonia. This transformation is a classic example of nucleophilic acyl substitution.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the amide. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of ammonia to form the carboxylic acid. The rate of acid-catalyzed hydrolysis is dependent on the hydrogen ion concentration. nih.govnih.gov
Detailed kinetic studies often analyze the reaction rate under various pH and temperature conditions to determine the rate constants and activation energies for these hydrolytic processes. rsc.orgrsc.org
Table 1: Summary of this compound Hydrolysis
| Condition | Catalyst | Initial Reactants | Mechanism Steps | Final Products |
| Acidic | H₃O⁺ | This compound, Water | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer and elimination of ammonia. | Icosanoic acid, Ammonium ion |
| Basic | OH⁻ | This compound, Hydroxide ion | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of amide ion, followed by proton transfer. | Icosanoate, Ammonia, Water |
Amide Bond Exchange Processes in Chemical Transformations
Amide bond exchange, or transamidation, is a process where the amino group of an amide is exchanged with another amine. These reactions are generally thermodynamically neutral and require activation or catalysis to proceed efficiently. This compound can serve as a model compound for studying these exchange processes.
The direct exchange reaction is often difficult due to the low reactivity of the amide bond. Activation can be achieved by distorting the planar amide bond, which reduces its resonance stabilization and increases its reactivity. mdpi.com Alternatively, the reaction can be catalyzed, for instance by acids or metal catalysts, which activate the amide carbonyl group towards nucleophilic attack by the incoming amine. mdpi.com The process involves the formation of a tetrahedral intermediate, similar to hydrolysis, which can then expel the original amino group to form the new amide. researchgate.net Such exchange reactions are crucial in dynamic covalent chemistry and for the synthesis of new amide derivatives from existing ones. researchgate.net
Table 2: Illustrative Amide Bond Exchange Reaction
| Reactant 1 | Reactant 2 | Condition/Catalyst | Intermediate | Product |
| This compound | A primary amine (R-NH₂) | Heat, Acid or Metal Catalyst | Tetrahedral addition intermediate | N-alkyl-icosanamide |
| This compound | A secondary amine (R₂-NH) | Heat, Acid or Metal Catalyst | Tetrahedral addition intermediate | N,N-dialkyl-icosanamide |
Investigations of Electrophilic and Nucleophilic Reactions of the Amide Moiety
The amide group in this compound possesses dual electronic character, allowing it to participate in both electrophilic and nucleophilic reactions.
Electrophilic Character: The carbonyl carbon of the amide is electrophilic due to the polarization of the C=O bond. It is susceptible to attack by strong nucleophiles. While less reactive than the carbonyl carbon of ketones or aldehydes, it can undergo nucleophilic acyl substitution, as seen in hydrolysis and amide exchange reactions.
Nucleophilic Character: The nitrogen atom of the primary amide in this compound has a lone pair of electrons, making it nucleophilic. It can react with various electrophiles. For example, acylation or alkylation at the nitrogen atom can be used to synthesize N-substituted this compound derivatives. However, the nucleophilicity of the amide nitrogen is significantly lower than that of an amine due to the delocalization of the lone pair into the carbonyl group (amide resonance). nih.gov The carbonyl oxygen also has lone pairs and can act as a nucleophilic site, particularly in reactions with hard electrophiles like protons (as in acid-catalyzed hydrolysis).
Enamides, which can be formed from amides, are valuable nucleophiles in various stereoselective C-C and C-N bond-forming reactions, often requiring a Lewis acid catalyst to proceed. nih.govrsc.org
Table 3: Reactivity of the this compound Amide Moiety
| Reaction Type | Site of Attack on this compound | Attacking Reagent | Product Type |
| Nucleophilic Acyl Substitution | Carbonyl Carbon (Electrophile) | Hydroxide, Alkoxide (Nucleophiles) | Carboxylic acid/Ester |
| N-Alkylation | Nitrogen Atom (Nucleophile) | Alkyl Halide (Electrophile) | N-Alkyl this compound |
| N-Acylation | Nitrogen Atom (Nucleophile) | Acyl Chloride (Electrophile) | N-Acyl this compound (Imide) |
| Reaction with Electrophiles | Carbonyl Oxygen (Nucleophile) | Proton (H⁺) (Electrophile) | Protonated this compound |
Biological and Biomedical Research Investigations of Icosanamide and Its Derivatives
Icosanamide in Biological Systems and Metabolomics
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in identifying the presence and potential functions of this compound and its related compounds in biological systems. nih.govihuican.org This systems biology approach allows for a comprehensive analysis of metabolites and their fluctuations in response to various stimuli or disease states. mdpi.com
Identification and Characterization as a Metabolomics Biomarker (e.g., N-(2-hydroxyethyl) this compound)
N-(2-hydroxyethyl) this compound, an ethanolamide derivative of icosanoic acid, has been identified as a significant metabolomics biomarker in several studies. upm.edu.myresearchgate.net Its detection and quantification are typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov
In the context of neurodegenerative disorders, particularly Alzheimer's disease (AD), N-(2-hydroxyethyl) this compound has emerged as a potential biomarker. researchgate.netresearchgate.net Studies utilizing LC/MS-QTOF-based metabolomics have detected and identified numerous metabolites, with N-(2-hydroxyethyl) this compound being among the most significantly modified in AD patients compared to healthy controls. researchgate.netresearchgate.net In one study, out of 100 metabolites analyzed from 55 AD patients and 55 healthy individuals, N-(2-hydroxyethyl) this compound showed the highest Gini index in a random forest classification model, indicating its importance as a distinguishing feature. researchgate.netresearchgate.net This suggests its potential utility in the early diagnosis and understanding of the disease's metabolic underpinnings. researchgate.net
The following table summarizes the findings of a study that identified key metabolomics biomarkers in Alzheimer's disease:
| Metabolite | Significance in Alzheimer's Disease |
|---|---|
| N-(2-hydroxyethyl) this compound | Highest Gini index, upregulated in AD patients. researchgate.netresearchgate.net |
| X11-12-dihyroxy (arachidic) acid | Significantly modified in AD patients. researchgate.net |
| N-(2-hydroxyethyl) palmitamide | Significantly modified in AD patients. upm.edu.myresearchgate.net |
| Phytosphingosine | Significantly modified in AD patients. upm.edu.myresearchgate.net |
| Dihydrosphingosine | Significantly modified in AD patients. researchgate.net |
Regulation of Inflammatory Immune Responses
Research indicates that N-(2-hydroxyethyl) this compound is involved in the regulation of inflammatory immune responses. researchgate.net Inflammation is a complex biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants, and is a key component of the innate immune system. immuone.comuni-muenster.de Dysregulation of inflammatory pathways can lead to chronic inflammatory diseases. taylorfrancis.comincitehealth.com The involvement of N-(2-hydroxyethyl) this compound in these pathways suggests its potential as a modulator of immune function and inflammation. researchgate.net
Mechanisms of Neuronal Protection
Beyond its role as a biomarker, N-(2-hydroxyethyl) this compound has been reported to have neuroprotective properties. researchgate.net Neuronal protection involves mechanisms that defend nerve cells from damage and death caused by various insults, including excitotoxicity, oxidative stress, and mitochondrial dysfunction. nih.govnih.gov Studies have suggested that N-(2-hydroxyethyl) this compound acts as a protector from neuronal death, a critical factor in neurodegenerative diseases like Alzheimer's. researchgate.net The neuroprotective effects of certain compounds can be mediated through various pathways, such as the activation of the Nrf2/ARE antioxidant system and the modulation of neurotrophin signaling. mdpi.com While the precise mechanisms for N-(2-hydroxyethyl) this compound are still under investigation, its observed neuroprotective capacity highlights its therapeutic potential. researchgate.netucsd.edu
In Vivo Metabolism and Bioavailability Studies
The therapeutic efficacy of any compound is contingent upon its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively determine its bioavailability. d-nb.infonih.gov While specific in vivo metabolism and bioavailability data for this compound is not extensively detailed in the provided search results, the general principles of lipid metabolism would apply. As a long-chain fatty acid amide, it is likely to undergo metabolic processes common to other lipids. The study of its pharmacokinetics is crucial to understand how it is processed in the body and to what extent it reaches its target tissues. ub.edu For instance, methods like LC-MS/MS are used to quantify metabolites in various biological matrices to assess bioavailability and biotransformation. nih.gov
Therapeutic Potential and Pharmacological Activities of this compound Derivatives
The structural features of this compound have led to the exploration of its derivatives for various therapeutic applications, particularly in the realm of inflammatory diseases.
Anti-inflammatory Attributes and Applications in Inflammatory Ailments (e.g., rheumatoid arthritis)
Derivatives of this compound have demonstrated notable anti-inflammatory properties. ukchemicalsuppliers.co.uk Some have been shown to possess higher anti-inflammatory action than conventional nonsteroidal anti-inflammatory drugs (NSAIDs). ukchemicalsuppliers.co.uk This has prompted investigations into their potential use for treating inflammatory conditions such as rheumatoid arthritis (RA). ukchemicalsuppliers.co.uk RA is a chronic autoimmune disorder characterized by persistent inflammation of the joints, leading to pain, swelling, and eventual joint destruction. researchgate.netmdpi.com The anti-inflammatory and anti-arthritic potential of compounds is often evaluated through in vitro assays that measure the inhibition of protein denaturation and membrane lysis. researchgate.net The promising anti-inflammatory profile of this compound derivatives suggests they could offer a novel therapeutic strategy for managing RA and other inflammatory ailments. ukchemicalsuppliers.co.uk
Cytotoxic Activities against Diverse Human Cancer Cell Lines
Ceramide icosanamides have demonstrated notable cytotoxic effects against several human cancer cell lines. A novel ceramide, specifically (R)-2'-hydroxy-N-((2S,3S,4R)-1,3,4-trihydroxy-icosan-2-yl) this compound, isolated from the Red Sea sponge Echinoclathria sp., has shown significant potential in this area. researchmap.jp This compound exhibited high cytotoxicity against both the human liver cancer cell line Hep G2 and the human breast cancer cell line MCF-7. researchmap.jp The 50% inhibitory concentration (IC50) values were determined to be 25.4 µM for Hep G2 and 28.3 µM for MCF-7. researchmap.jp These findings highlight the potential of this compound-containing ceramides (B1148491) as anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| (R)-2'-hydroxy-N-((2S,3S,4R)-1,3,4-trihydroxy-icosan-2-yl) this compound | Hep G2 | 25.4 | researchmap.jp |
| (R)-2'-hydroxy-N-((2S,3S,4R)-1,3,4-trihydroxy-icosan-2-yl) this compound | MCF-7 | 28.3 | researchmap.jp |
Antimicrobial and Antibiofilm Potential
This compound has also been identified as a component of plant extracts with significant antimicrobial and antibiofilm properties. A study on the methanolic extract of Paederia foetida leaves revealed that a specific fraction, F5, which contains this compound along with linolenic acid and carotenoid, possesses antibacterial activity. japsonline.com This fraction was effective against both Escherichia coli and Mycobacterium smegmatis. japsonline.com
The minimum inhibitory concentration (MIC) values for this this compound-containing fraction ranged from 23.43 to 125 µg/ml. japsonline.com Furthermore, this fraction demonstrated considerable antibiofilm capabilities. It was able to inhibit over 50% of M. smegmatis biofilm formation and over 30% of E. coli biofilm formation. japsonline.com At twice the MIC, the fraction could also disrupt established biofilms of these bacteria. japsonline.com While this study highlights the potential of this compound in combination with other compounds, it underscores its contribution to antimicrobial and antibiofilm activities. japsonline.com
| Source/Compound | Microorganism | Activity | Findings | Source |
| Paederia foetida leaf extract (F5 fraction containing this compound) | Escherichia coli | Antibacterial & Antibiofilm | MIC: 23.43-125 µg/ml; >30% biofilm inhibition | japsonline.com |
| Paederia foetida leaf extract (F5 fraction containing this compound) | Mycobacterium smegmatis | Antibacterial & Antibiofilm | MIC: 23.43-125 µg/ml; >50% biofilm inhibition | japsonline.com |
Other Reported Biological Activities and Underlying Mechanisms
Beyond direct cytotoxicity and antimicrobial effects, this compound, as a component of ceramides, plays a crucial role in fundamental cellular processes, particularly cell signaling and apoptosis (programmed cell death). ontosight.ai Ceramides are waxy lipid molecules that act as signaling molecules in various cellular pathways that govern cell growth, differentiation, and apoptosis. ontosight.aicellsignal.comnih.gov The structure of ceramides, which includes a sphingosine (B13886) backbone and a fatty acid like icosanoic acid, is key to their function. ontosight.ai
The presence of the long-chain (20-carbon) icosanoyl group in N-icosanoylsphingosine (a type of ceramide) influences the biophysical properties of cell membranes, which in turn can modulate the activity of membrane-bound proteins and signaling cascades. ontosight.ai Ceramides can trigger apoptosis, a critical process for eliminating damaged or cancerous cells, making them a focal point in cancer research. ontosight.ainih.gov The accumulation of specific ceramides within a cell can initiate a signaling cascade that leads to cell death.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of ceramide derivatives is intrinsically linked to their chemical structure. SAR studies help to elucidate how modifications to the molecule can enhance its desired effects.
The length of the fatty acid chain attached to the sphingosine backbone is a critical determinant of a ceramide's biological function. The 20-carbon saturated fatty acid (icosanoic acid) in this compound derivatives places them in the category of very-long-chain ceramides. ontosight.ai Research on various ceramides has shown that the chain length significantly impacts their role in cellular processes like apoptosis and cell signaling. While specific systematic studies focusing solely on modulating the icosanoyl chain of this compound for enhanced bioactivity are not extensively detailed in the provided results, the general principles of ceramide SAR suggest that variations in this chain length, as well as the introduction of unsaturation or hydroxylation, would profoundly affect their biological activity. researchgate.net
The interaction of this compound derivatives with their biological targets is fundamental to their mechanism of action. As lipid signaling molecules, ceramides like N-icosanoylsphingosine can interact with various proteins, including enzymes and receptors, to modulate their activity. ontosight.aimdpi.com The specific binding affinity and mode of interaction are influenced by the three-dimensional structure of both the ligand (the this compound derivative) and the protein target. nih.govnih.govplos.org The long, hydrophobic icosanoyl chain is expected to play a significant role in anchoring the molecule within the hydrophobic pockets of target proteins or in the lipid bilayer of cell membranes, thereby facilitating specific interactions that trigger downstream signaling events. ontosight.aiwikipedia.org While detailed studies pinpointing the exact binding partners and affinities for this compound are emerging, the broader understanding of ceramide biology points to a complex interplay of structure-driven interactions that dictate their diverse biological effects. mdpi.commdpi.com
Advanced Analytical and Spectroscopic Characterization of Icosanamide
Chromatographic Techniques for Icosanamide Analysis
Chromatographic methods are indispensable for separating this compound from complex mixtures and enabling its precise measurement.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound and its metabolites. nih.gov This technique offers high sensitivity and selectivity, making it ideal for detecting low-abundance species in biological matrices. nih.gov The process involves separating compounds using liquid chromatography, followed by ionization and mass analysis. thermofisher.com High-performance liquid chromatography (HPLC) is often used for its versatility in separating a wide range of polar compounds. nih.gov
In LC-MS/MS, the precursor ion, which is the ionized form of the target molecule, is selected and fragmented to produce a unique pattern of product ions. nih.gov This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for confident identification. thermofisher.com High-resolution mass spectrometry (HRMS) systems, such as Orbitrap and time-of-flight (TOF) analyzers, can provide highly accurate mass measurements, further aiding in the elucidation of the elemental composition of unknown metabolites. nih.govmdpi.com
Recent studies have utilized LC-MS/MS for the metabolomic profiling of various samples, leading to the identification of this compound among other fatty acyl amides. peerj.comoup.com For instance, in the analysis of Manilkara zapota fruit pulp, this compound was tentatively identified with a retention time of 13.08 minutes and a mass-to-charge ratio (m/z) of 312.3258. peerj.com The fragmentation of the precursor ion yielded characteristic product ions at m/z 182, 116, 112, and 102. peerj.com
Table 1: LC-MS/MS Data for this compound Identification
| Parameter | Value | Reference |
|---|---|---|
| Retention Time (min) | 13.08 | peerj.com |
| Precursor m/z | 312.3258 | peerj.com |
| Product Ions (m/z) | 182, 116, 112, 102 | peerj.com |
Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds, including fatty acid derivatives like this compound. mdpi.comwikipedia.org In GC-MS, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. youtube.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing fragmentation. youtube.com The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparing it to spectral libraries. youtube.com
GC-MS has been successfully employed to identify this compound in various samples. For example, in the analysis of lizard gland secretions, this compound was identified among other long-chain aliphatic amides. core.ac.uk The non-selective nature of GC-MS, where a scanned run contains all excreted steroids, offers an integrated view of an individual's metabolome, making it a powerful discovery tool. nih.gov
Table 2: GC-MS in the Analysis of Fatty Acid Derivatives
| Analytical Step | Description | Reference |
|---|---|---|
| Sample Introduction | The sample is injected into the GC and vaporized. | youtube.com |
| Separation | Components are separated in the GC column based on volatility. | youtube.com |
| Ionization | Molecules are fragmented by electron impact in the mass spectrometer. | youtube.com |
| Detection & Identification | Fragments are detected and the resulting mass spectrum is compared to libraries for identification. | youtube.com |
Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules like this compound. nih.govsigmaaldrich.com It is based on the magnetic properties of atomic nuclei. wikipedia.org 1D NMR, particularly ¹H and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. chemrxiv.org The chemical shift, signal intensity (integration), and spin-spin coupling patterns in an NMR spectrum reveal the connectivity of atoms. sigmaaldrich.com
2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), provide further insights into the molecular structure by showing correlations between different nuclei. researchgate.netresearchgate.net These methods are invaluable for piecing together the complete structure of complex molecules. researchgate.net While specific NMR data for this compound is not extensively detailed in the provided results, the general application of NMR for the structural elucidation of similar amides and fatty acids is well-established. qau.edu.pkgoogle.com
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. nih.gov Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are particularly useful for analyzing non-volatile and thermally labile compounds like this compound. researchgate.net
HRMS instruments, such as Orbitrap and TOF analyzers, can resolve ions with very small mass differences, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. mdpi.com The fragmentation pattern obtained from MS/MS experiments on an HRMS instrument provides detailed structural information. For instance, the fragmentation of N-(2-hydroxyethyl)this compound in positive ionization mode shows a base peak at m/z 356.3522. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for an this compound Derivative
| Compound | Ionization Mode | Precursor m/z | Key Fragments (m/z) | Reference |
|---|---|---|---|---|
| N-(2-hydroxyethyl)this compound | Positive | 356.3522 | 339.3254, 340.3294, 338.3417, 71.0851 | nih.gov |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. tutorchase.com It works on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. tutorchase.com The IR spectrum is a plot of the absorbed radiation versus frequency (or wavenumber). wiley.com
For this compound, key functional groups include the amide group and the long alkyl chain. The amide group gives rise to characteristic absorptions: the N-H stretch typically appears in the region of 3200-3600 cm⁻¹, and the strong C=O (amide I) stretch is observed around 1650-1800 cm⁻¹. core.ac.ukyoutube.com The C-H stretching vibrations of the long alkyl chain are expected in the 2850-3000 cm⁻¹ region. libretexts.org The presence and position of these characteristic peaks in an IR spectrum can confirm the presence of the amide functional group in this compound. upes.ac.in
Table 4: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Amide | N-H stretch | 3200 - 3600 | core.ac.uk |
| Amide | C=O stretch | 1650 - 1800 | core.ac.uk |
| Alkyl | C-H stretch | 2850 - 3000 | libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from a ground state to a higher energy, or excited, state. In organic molecules, the absorption of UV or visible radiation is typically restricted to functional groups, known as chromophores, that contain valence electrons with low excitation energy.
The this compound molecule contains an amide functional group (-CONH₂), which acts as a chromophore. The electronic transitions associated with this group are primarily of two types: n→π* (n to pi-star) and π→π* (pi to pi-star).
n→π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen or nitrogen atom) to an anti-bonding π* orbital. For the amide group in this compound, this is a low-energy transition, meaning it occurs at a longer wavelength. These transitions are characteristically of low intensity, with molar absorptivity (ε) values typically ranging from 10 to 100 L mol⁻¹ cm⁻¹.
π→π* Transitions: This type of transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a higher-energy transition that occurs at a shorter wavelength compared to the n→π* transition. The intensity of π→π* transitions is significantly higher, with molar absorptivity (ε) values generally between 1,000 and 10,000 L mol⁻¹ cm⁻¹.
The superposition of rotational and vibrational transitions upon the electronic transitions results in broad absorption bands rather than sharp lines. The specific wavelengths and intensities of these bands for this compound are influenced by the solvent environment.
Table 1: Expected Electronic Transitions for this compound's Amide Chromophore
| Transition Type | Involved Orbitals | Relative Energy | Expected Wavelength Range | Expected Molar Absorptivity (ε) |
| π → π | Bonding π to Anti-bonding π | High | Shorter (~180-200 nm) | High (1,000-10,000 L mol⁻¹ cm⁻¹) |
| n → π | Non-bonding (lone pair) to Anti-bonding π | Low | Longer (~210-220 nm) | Low (10-100 L mol⁻¹ cm⁻¹) |
Theoretical and Computational Studies of Icosanamide
Quantum Chemical Approaches for Icosanamide Molecular Properties
Quantum chemical methods are employed to study the intrinsic properties of a single this compound molecule, independent of its environment. These calculations provide fundamental information about its electronic structure and conformational landscape.
Electronic structure calculations, primarily using Density Functional Theory (DFT), reveal the distribution of electrons within the this compound molecule, which is key to understanding its reactivity and intermolecular interactions. Key properties derived from these calculations include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For long-chain amides, the HOMO is typically localized on the amide group, which acts as the primary electron-donating region, while the LUMO is also centered around the carbonyl group, indicating its electron-accepting capability. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For long-chain diammonium salts with structures analogous to the repeating units in polyamides, DFT calculations have shown HOMO-LUMO gaps to be quite small, on the order of 0.2855 eV, indicating potential for chemical reactivity. mdpi.com
Another valuable tool is the Molecular Electrostatic Potential (ESP) surface, which maps the electrostatic potential onto the molecule's electron density surface. ESP maps for amide-containing molecules clearly indicate that the most negative potential (electrophilic site) is localized around the carbonyl oxygen atom due to its high electronegativity and the resonance within the amide bond. mdpi.comnsf.gov This region is therefore highly susceptible to electrophilic attack and is the primary site for hydrogen bond acceptance. nsf.gov The resonance effect in the amide group leads to a partial double bond character in the C-N bond and a separation of charge, which increases the dipole moment of the carbonyl group. nsf.gov
Table 1: Representative Electronic Properties of a Long-Chain Amide (from DFT Calculations) This table presents typical data that would be obtained from electronic structure calculations on a molecule like this compound, based on findings for analogous long-chain molecules.
| Parameter | Typical Value/Observation | Significance |
|---|---|---|
| HOMO Energy | Localized on the amide group | Indicates the region most likely to donate electrons. |
| LUMO Energy | Localized on the amide group (C=O) | Indicates the region most likely to accept electrons. |
| HOMO-LUMO Gap | ~0.28 - 5.0 eV (Varies with method) mdpi.com | Relates to chemical reactivity and stability. |
| Molecular Electrostatic Potential (ESP) | Negative potential on carbonyl oxygen | Identifies sites for electrophilic attack and hydrogen bonding. mdpi.com |
| Dipole Moment | Increased by resonance in the amide bond | Influences intermolecular interactions and solubility. nsf.gov |
The long, flexible 20-carbon alkyl chain of this compound allows it to adopt a vast number of conformations through rotation around its C-C single bonds. Conformational analysis aims to identify the most stable, low-energy structures and the energy barriers between them. mdpi.com
For long-chain alkanes, the most stable conformation is the all-trans (or all-anti) arrangement, where the carbon backbone is fully extended in a zigzag pattern. libretexts.org Any deviation from this, such as a gauche conformation (a 60° dihedral angle rotation), introduces a kink in the chain and increases the potential energy. libretexts.org This increase in energy is due to steric hindrance between hydrogen atoms. A benchmark study on n-alkane chains, ACONFL, provides highly accurate reference values for these conformational energies. chemrxiv.orgacs.org For example, in n-hexadecane, the fully extended linear conformation is only slightly higher in energy (by 0.09 kcal/mol) than a folded conformer, which is the global minimum. chemrxiv.org
The presence of the amide headgroup in this compound adds another layer of complexity. The planarity of the amide group due to resonance restricts rotation around the C-N bond. The interactions between the amide group and the adjacent methylene (B1212753) groups will influence the local conformation at the head of the molecule. Theoretical studies on long-chain n-alkanes have shown that non-all-trans conformers tend to be located at the ends of the chains. shu.ac.uk For this compound, this suggests that while the long alkyl tail will predominantly favor an extended conformation to minimize energy, some flexibility and kinking are expected, particularly near the amide headgroup.
Table 2: Relative Conformational Energies for n-Alkanes This table provides representative energy differences for various conformations of long alkyl chains, which are directly relevant to the hydrocarbon tail of this compound. Data is conceptualized from benchmark studies like ACONFL. chemrxiv.orgacs.org
| Conformation Type | Description | Relative Potential Energy (kcal/mol) |
|---|---|---|
| Anti (trans) | Dihedral angle of 180°. Most stable arrangement for adjacent C-C bonds. | 0 (Reference) |
| Gauche | Dihedral angle of ±60°. Introduces a kink in the chain. | ~0.9 |
| Eclipsed | Dihedral angle of 0°. High energy due to steric repulsion. | ~4.0 - 6.0 |
| Folded (for long chains) | Specific combination of gauche and anti turns leading to a compact structure. | Can be the global minimum for very long chains. chemrxiv.org |
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a dynamic picture of how this compound interacts with itself and with solvent molecules or biological macromolecules. These simulations model the forces between atoms and integrate Newton's equations of motion to track their movements over time. nih.govnih.gov
MD simulations are particularly well-suited for exploring the non-covalent interactions that govern the behavior of this compound in a condensed phase. The primary intermolecular forces at play are hydrogen bonds and van der Waals forces. nih.gov The amide group of this compound is a potent hydrogen-bond donor (N-H) and acceptor (C=O). nih.gov In an aqueous environment, the amide headgroup interacts strongly with water molecules, forming hydrogen bonds that significantly influence its solubility and orientation at interfaces. tandfonline.comtandfonline.com Studies on N-methylacetamide (a model for the peptide bond) show that the carbonyl oxygen forms strong hydrogen bonds with water, leading to a notable structuring effect on the surrounding solvent molecules. nsf.govnih.gov
The long hydrophobic alkyl tail of this compound is dominated by weaker van der Waals interactions (specifically, London dispersion forces). cranfield.ac.uk In aqueous solution, this leads to a hydrophobic effect, where the alkyl tails tend to aggregate to minimize their contact with water. This dual nature—a hydrophilic head and a hydrophobic tail—is characteristic of lipids and suggests that this compound will self-assemble at interfaces or form aggregates in solution. MD simulations of lipid systems show that electrostatic interactions are the primary driving force for initial association in a vacuum, while van der Waals forces provide stabilization within a solvent. mdpi.com
This compound is a fatty acid amide, a class of molecules known to interact with various proteins, most notably fatty acid amide hydrolase (FAAH), which catalyzes their degradation. plos.orgacs.org MD simulations can elucidate the dynamic process of this compound binding to a protein target. These simulations can reveal the pathway of the ligand into the binding site, the conformational changes in both the protein and the ligand upon binding, and the stability of the resulting complex. plos.org
For FAAH, it is known that the enzyme has a long hydrophobic channel that accommodates the alkyl chain of its substrates, and a catalytic triad (B1167595) (Ser-Ser-Lys) in the active site that hydrolyzes the amide bond. nih.govnih.gov MD simulations of FAAH with various fatty acid amide substrates have shown that the flexibility of certain residues, such as Phe432 and Trp531, acts as a "dynamic paddle" that helps guide the substrate into the active site. plos.org The stability of the ligand within the binding pocket is maintained by numerous hydrophobic interactions along the channel and specific hydrogen bonds between the amide headgroup and the catalytic residues. nih.gov These simulations can also calculate the binding free energy, providing a quantitative measure of the affinity between the ligand and the protein. acs.org
In Silico Modeling for this compound Drug Discovery and Design
Computational techniques, collectively known as in silico modeling, play a crucial role in modern drug discovery by accelerating the identification and optimization of lead compounds. nih.govscilit.com Given that fatty acid amides are involved in various physiological processes, molecules like this compound can serve as a scaffold or starting point for designing new therapeutic agents, particularly inhibitors of enzymes like FAAH. mdpi.comnih.gov
The primary in silico methods used in this context are molecular docking and virtual screening. Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a protein's active site. nih.gov For a molecule like this compound, docking studies would typically place its long alkyl chain within the hydrophobic channel of FAAH and its amide headgroup in proximity to the catalytic serine residues. researchgate.net The output of a docking simulation is a "docking score," an estimate of the binding affinity.
Virtual screening takes this a step further by computationally docking large libraries of thousands or millions of molecules against a protein target. nih.gov This allows for the rapid identification of potential "hits"—molecules that are predicted to bind strongly to the target. These hits can then be synthesized and tested experimentally. Numerous studies have successfully used virtual screening to identify novel FAAH inhibitors, demonstrating the power of these computational approaches in drug discovery for targets that process lipid-like molecules. mdpi.comnih.govmdpi.com
Table 3: Key In Silico Methods in Drug Discovery for Fatty Acid Amide Targets This table outlines the application and expected outcomes of computational drug design methods relevant to this compound and its potential protein targets.
| Method | Purpose | Typical Output for this compound/Analogs |
|---|---|---|
| Molecular Docking | Predict the binding pose and affinity of a single ligand to a protein. nih.gov | Predicted binding energy (e.g., -4 to -8 kcal/mol); identification of key interacting residues (e.g., Ser241, Lys142 in FAAH). nih.govniscpr.res.in |
| Virtual Screening | Rapidly screen large compound libraries for potential binders. nih.gov | A ranked list of "hit" compounds with high predicted binding scores. |
| Pharmacophore Modeling | Define the essential 3D features of a ligand required for biological activity. nih.gov | A model showing key hydrogen bond donors/acceptors and hydrophobic regions necessary for FAAH inhibition. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop a mathematical model relating chemical structure to biological activity. mdpi.com | An equation predicting the inhibitory potency of new this compound derivatives based on their structural features. |
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method has become an established approach for lead discovery and for enhancing efficiency in lead optimization. nih.gov For a compound like this compound, which has been identified in natural sources such as the skin mucus of the freshwater fish Puntius sophore and the plant Paederia foetida, virtual screening can help in identifying its potential biological targets. researchgate.netjapsonline.commdpi.com
Lead optimization is the process of taking a "lead" compound that has shown promising activity and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. enamine.netxtalpi.com Computational strategies play a crucial role in this process. enamine.net Techniques like molecular docking and pharmacophore modeling are employed to guide the synthesis of new analogs with enhanced activity. enamine.netfrontiersin.org In the case of this compound, if it were identified as a hit from a virtual screen, these optimization strategies would be applied to develop more potent and selective drug candidates. The process often involves creating a library of virtual analogs and predicting their binding affinities and other properties before committing to their chemical synthesis. enamine.net
Table 1: Key Computational Techniques in Virtual Screening and Lead Optimization
| Technique | Description | Application to this compound |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To identify potential protein targets for this compound and predict its binding mode. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To design new molecules based on the pharmacophore of this compound with potentially improved activity. |
| Generative AI | Uses artificial intelligence to design novel molecules with desired properties. | To generate diverse and novel scaffolds based on the this compound structure for lead optimization. xtalpi.com |
| Free-Energy Perturbation (FEP) | A method to calculate the difference in free energy between two states, often used to predict binding affinities. | To accurately predict the binding affinity of this compound analogs to their target, guiding optimization. xtalpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgmedcraveonline.com These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. wikipedia.orgmedcraveonline.com The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is correlated with the variation in their physicochemical properties. jocpr.com
To build a QSAR model, a set of compounds with known activities is required. medcraveonline.com For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. jocpr.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to establish a mathematical relationship between the descriptors and the biological activity. medcraveonline.commdpi.com
While no specific QSAR models for this compound have been detailed in the provided search results, the methodology is broadly applicable. For instance, if a series of this compound derivatives were synthesized and tested for a particular biological activity, a QSAR model could be developed to guide the design of further analogs with enhanced potency. nih.gov The model could reveal which structural features of the this compound molecule are most important for its activity.
Table 2: Steps in Developing a QSAR Model
| Step | Description |
| Data Set Selection | A set of molecules with known biological activities is collected. medcraveonline.com |
| Descriptor Calculation | A variety of molecular descriptors are calculated for each molecule in the dataset. medcraveonline.com |
| Model Development | A mathematical model is built to correlate the descriptors with the biological activity using statistical methods. mdpi.com |
| Model Validation | The predictive power of the model is assessed using an external set of compounds not used in model development. medcraveonline.com |
| Prediction | The validated model is used to predict the activity of new, untested compounds. wikipedia.org |
Molecular Docking Simulations for Target Identification and Binding Prediction
Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein. preprints.orgnih.gov This method is instrumental in identifying potential biological targets for a compound and in understanding the molecular basis of its activity. preprints.org
In the context of this compound, molecular docking could be used to screen a library of known protein structures to identify potential binding partners. This "inverse docking" approach can provide initial hypotheses about the mechanism of action of this compound. researchgate.net For example, studies have used molecular docking to identify potential protein targets for compounds isolated from natural sources. researchgate.netscispace.com
Once a potential target is identified, molecular docking can be used to predict the specific binding mode of this compound within the active site of the protein. This information is invaluable for understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. preprints.org These insights can then be used to guide the design of more potent inhibitors or modulators of the target protein.
Table 3: Information Obtained from Molecular Docking
| Information | Description |
| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. |
| Binding Affinity | An estimation of the strength of the interaction between the ligand and the receptor, often expressed as a docking score or binding energy. |
| Key Interactions | Identification of specific amino acid residues in the receptor that interact with the ligand. |
| Target Identification | Prediction of potential protein targets for a given ligand through inverse docking. |
Elucidation of this compound Reaction Mechanisms through Computational Chemistry
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. mdpi.comrsc.org These methods can be used to calculate the energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway. lisaroychemistry.com This is particularly useful for studying reactions that are difficult to probe experimentally, such as those involving short-lived intermediates. mdpi.com
For this compound, computational chemistry could be used to study various reactions involving its amide functional group. For example, the mechanism of its hydrolysis under acidic or basic conditions to form icosanoic acid and ammonia (B1221849) could be investigated. Computational methods can help to identify the rate-determining step of the reaction and to understand how factors such as catalysts or solvent affect the reaction rate. lisaroychemistry.com
Furthermore, if this compound is used as a starting material for the synthesis of other compounds, computational chemistry can be employed to explore different reaction pathways and to predict the most likely products. This can help to optimize reaction conditions and to design more efficient synthetic routes. byu.edu
Icosanamide in Advanced Materials Research and Industrial Applications
Icosanamide as a Model Compound for Amide Bond Chemistry in Materials Science
The amide functional group is fundamental to a vast range of materials, from synthetic polyamides like Nylon to biological structures such as proteins. The performance and structural integrity of these materials are often dictated by the behavior of the amide bond, particularly its capacity for hydrogen bonding. This compound serves as an excellent model compound for studying these interactions due to its well-defined and relatively simple structure.
As a primary amide, this compound possesses two hydrogen bond donors (the N-H protons) and two hydrogen bond acceptors (the lone pairs on the oxygen atom). This configuration allows it to form extensive, two-dimensional hydrogen-bonded networks. These networks are distinct from the typical one-dimensional chains formed by secondary amides or the simple dimers of carboxylic acids. By studying the crystalline structure and self-assembly of this compound, researchers can gain fundamental insights into the supramolecular organization of more complex amide-containing polymers and materials. The long, saturated C20 alkyl chain promotes van der Waals interactions, which, in conjunction with the strong, directional hydrogen bonds of the amide group, drive the self-assembly of molecules into highly ordered structures. This behavior is analogous to the chain packing and intermolecular bonding that determine the bulk properties of many advanced polymers.
Table 1: Key Molecular Interactions Modeled by this compound
| Interaction Type | Description | Relevance in Materials Science |
|---|---|---|
| Hydrogen Bonding | Strong, directional interaction between the amide N-H (donor) and C=O (acceptor) groups. | Governs the mechanical strength, thermal stability, and molecular recognition in polyamides, peptides, and other supramolecular systems. |
| Van der Waals Forces | Weak, non-directional forces between the long alkyl chains. | Influences the packing density, crystallinity, and barrier properties of polymers and organic thin films. |
| Self-Assembly | Spontaneous organization of molecules into ordered structures driven by the interplay of hydrogen bonding and hydrophobic interactions. | Critical for the formation of functional nanostructures, liquid crystals, and other advanced materials. |
Role in Enhanced Lubricity and Anti-wear Characteristics in Material Formulations
In industrial applications such as metalworking and lubrication, reducing friction and wear is critical for efficiency and equipment longevity. Fatty acid amides are widely used as friction modifiers and anti-wear additives in lubricants, greases, and metalworking fluids. nih.govarkema.com this compound, as a long-chain saturated fatty amide, fits squarely within this class of performance additives.
The primary mechanism by which these amides function is through the formation of a durable, low-shear boundary film on metal surfaces. The polar amide head group adsorbs onto the metal, while the long, non-polar alkyl chains orient themselves away from the surface, creating a protective layer. arkema.com This film physically separates moving parts, preventing direct metal-to-metal contact under high-pressure (extreme pressure, EP) and boundary lubrication conditions. The result is a significant reduction in both the coefficient of friction and the rate of wear. nih.govnih.gov
Research on primary fatty amides as lubricant additives has shown that their tribological performance generally improves with increasing molecular weight. mdpi.com Longer alkyl chains lead to more organized and robust adsorbed layers with stronger intermolecular van der Waals forces, enhancing the durability of the protective film. Therefore, this compound, with its C20 backbone, is expected to exhibit excellent anti-wear and lubricity properties, making it a valuable component in formulations for demanding industrial processes. mdpi.compsu.edu
Table 2: Function of Fatty Amides in Lubricant Formulations
| Property | Mechanism of Action | Benefit in Application |
|---|---|---|
| Lubricity | Formation of a low-shear boundary film via surface adsorption. | Reduces friction between moving parts, improving energy efficiency. |
| Anti-wear (AW) | Creation of a durable protective layer that prevents direct metal-to-metal contact. | Minimizes material loss from surfaces, extending the life of components. |
| Extreme Pressure (EP) | The adsorbed film withstands high loads, preventing catastrophic failure like welding of surfaces. | Enables operation under severe conditions found in metal cutting and forming. |
Contributions to Corrosion Prevention in Material Systems
Corrosion is a major cause of material degradation, leading to significant economic losses and safety concerns. Fatty amides, including this compound, are effective corrosion inhibitors, particularly for protecting ferrous metals like carbon steel in various environments. ijcsi.proadditiv-chemie.dezslubes.comstle.org They are integral components in temporary protective coatings, metalworking fluids, and oilfield applications. researchgate.netsealandchem.comomanchem.com
The corrosion inhibition mechanism of fatty amides relies on their ability to form a persistent, hydrophobic film on the metal surface. The polar amide group chemisorbs onto the metal, creating a strong anchor point. omanchem.com The long, hydrophobic alkyl chains then form a dense, non-polar barrier that displaces water and repels corrosive agents (such as oxygen, acids, and salts) from the surface. ijcsi.pro This film-forming capability effectively isolates the metal from its corrosive environment. solenis.com Studies on fatty amides derived from natural oils have demonstrated high protection efficiencies, significantly reducing corrosion rates in simulated industrial and marine atmospheres. ijcsi.pro As a long-chain saturated amide, this compound is well-suited to form a stable and highly repellent protective layer, contributing to the integrity and longevity of metal systems.
Future Prospects of this compound and its Derivatives in Novel Material Development
The unique self-assembly properties and hydrogen-bonding capabilities of this compound and its derivatives open up possibilities for their use in next-generation smart and functional materials.
One promising area is the development of self-healing polymers . The reversible nature of the hydrogen bonds in the amide groups is a key feature for creating materials that can autonomously repair damage. researchgate.net A polymer network incorporating this compound-like moieties could be designed to dissociate its hydrogen bonds upon damage, allowing for chain mobility and crack closure, and then reform the bonds to restore mechanical integrity. rsc.orgacs.org The long alkyl chains can also contribute to the healing process through van der Waals interactions and by promoting chain entanglement across the damaged interface. nih.gov
Another area of interest is organic electronics . The development of organic field-effect transistors (OFETs), sensors, and photovoltaics relies on the ability to create highly ordered molecular layers to facilitate efficient charge transport. researchgate.netsigmaaldrich.com The self-assembly of long-chain amides can be harnessed to form well-defined monolayers or thin films. youtube.com By modifying the this compound structure—for example, by introducing conjugated segments—it may be possible to design novel organic semiconductors. The precise control over molecular organization offered by the amide group and the long alkyl chain is critical for achieving the desired electronic properties. rsc.org
Furthermore, derivatives of this compound could be used to create advanced supramolecular materials , such as gels and liquid crystals. nih.govnih.gov The ability of the amide group to direct molecular assembly can be exploited to build complex, stimuli-responsive three-dimensional networks capable of entrapping solvents to form gels. These soft materials have potential applications in areas ranging from drug delivery to tissue engineering.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethis compound |
| Arachidamide |
Environmental Fate and Ecotoxicological Research of Icosanamide
Environmental Pathways and Transport Mechanisms of Icosanamide
The movement and distribution of this compound in the environment are governed by its physicochemical properties and interactions with different environmental matrices. While specific studies on this compound are limited, general principles of chemical fate and transport provide a framework for understanding its likely behavior.
Dissipation Behavior in Environmental Compartments (e.g., soil, water, sediment)
Comprehensive studies detailing the dissipation of this compound in soil, water, and sediment are not readily found in the current body of scientific literature. Dissipation encompasses various processes, including degradation, sorption, and transport, which collectively reduce the concentration of a substance in a particular environmental compartment. For long-chain amides like this compound, low water solubility is an important factor influencing their distribution and persistence. The presence of this compound has been noted in marine sponges and forest-derived soil actinomycetes, suggesting it can be found in these environmental reservoirs. plos.orgasm.org However, without specific studies, the rates and mechanisms of its dissipation remain unquantified.
Adsorption/Desorption Processes in Environmental Matrices
The tendency of a chemical to bind to soil or sediment particles—a process known as adsorption—is a key determinant of its mobility. For non-polar organic compounds like this compound, adsorption is often correlated with the organic carbon content of the soil or sediment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a common measure of this tendency.
While experimental data on the adsorption/desorption of this compound are not available, theoretical predictions have been made. A study that modeled the properties of various chemical tautomers predicted a logarithmic Koc (log Koc) value for this compound. epam.com It is important to note that these are predicted values for different tautomeric forms and not experimentally determined constants for the compound itself under various environmental conditions.
Table 1: Predicted Soil Sorption Coefficient (log Koc) for this compound Tautomers
| Compound | Number of Tautomers | Predicted log Koc Variation |
|---|---|---|
| This compound | 2 | 0.24 |
Source: epam.com
This table indicates a low variability in the predicted log Koc between the two tautomers of this compound. epam.com However, without experimental validation, the actual adsorption behavior in diverse soil and sediment types remains unknown.
Hydrolytic Stability in Aqueous Environments
Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some organic compounds. Amide bonds, such as the one present in this compound, can undergo hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid (icosanoic acid) and ammonia (B1221849).
Abiotic and Biotic Transformation Processes of this compound
The breakdown of this compound in the environment can occur through non-biological (abiotic) processes like photolysis or by the action of microorganisms (biotic degradation).
Degradation Kinetics and Determination of Environmental Half-Lives
There is a significant lack of information regarding the degradation kinetics and environmental half-lives (e.g., DT50) of this compound in soil, water, or sediment. Such data are fundamental for assessing the persistence of a chemical in the environment. While general information exists within regulatory dossiers for broad categories of amides, specific degradation rate constants for this compound are not provided in the public domain. europa.eu The identification of this compound as a component of plastic food packaging suggests its potential for release into the environment, underscoring the need for data on its persistence. mdpi.com
Identification and Characterization of Environmental Transformation Products
No studies have been found that identify or characterize the environmental transformation products of this compound. When a compound degrades, it forms new chemicals, or metabolites, which may have their own toxicological properties. The expected hydrolysis products would be icosanoic acid and ammonia, but other biotic or abiotic degradation pathways could lead to different transformation products. The discovery of N-(2-hydroxyethyl)this compound in a fungal endophyte suggests that biological transformation of the this compound structure can occur, though this is not a direct study of environmental degradation pathways. purdue.edu Without focused research, the nature and potential impact of this compound's environmental metabolites remain speculative.
Ecotoxicological Assessment of this compound and its Environmental Metabolites
Effects on Non-Target Organisms in Aquatic and Terrestrial Ecosystems
This compound, a saturated fatty acid amide, is classified as potentially toxic to aquatic life, with hazard statements indicating it can be very toxic to aquatic life with long-lasting effects. ilo.orgambeed.com While specific empirical data for this compound is not extensively available in the public domain, information from structurally related fatty acid amides provides insight into its likely ecotoxicological profile. Fatty acid amides, as a class, are known to have a high toxic potential for fish and grazing organisms. oup.com
Aquatic Ecosystems
The assessment of effects on aquatic organisms typically covers three trophic levels: fish, invertebrates (like Daphnia), and algae. chemsafetypro.com For fatty acid amides, these tests reveal potential for significant toxicity.
Fish: Acute toxicity tests on fish, typically over 96 hours, determine the concentration that is lethal to 50% of the test population (LC50). chemsafetypro.com Chronic studies assess long-term effects on growth and reproduction, establishing a No-Observed-Effect Concentration (NOEC). chemsafetypro.com
Aquatic Invertebrates: Acute tests on invertebrates like Daphnia magna, usually lasting 48 hours, determine the effective concentration that causes immobility in 50% of the population (EC50). chemsafetypro.com Chronic tests evaluate impacts on reproduction.
Algae: Toxicity to algae is assessed by measuring the inhibition of growth over a 72-hour period, yielding an EC50 value. chemsafetypro.com
Table 1: Summary of Aquatic Ecotoxicological Endpoints for Fatty Acid Amides
| Organism Group | Test Type | Endpoint | General Finding for Fatty Acid Amides |
|---|---|---|---|
| Fish | Acute | 96-hour LC50 | Potentially high toxicity |
| Aquatic Invertebrates | Acute | 48-hour EC50 | Potentially high toxicity |
| Algae | Growth Inhibition | 72-hour EC50 | Potentially high toxicity |
| Fish | Chronic | NOEC | Long-lasting effects possible |
Terrestrial Ecosystems
The impact of this compound on terrestrial ecosystems is also a key area of assessment, focusing on soil-dwelling organisms and plants.
Soil Macroorganisms: Earthworms are common indicator species for soil health. chemsafetypro.com Acute toxicity is determined via a 14-day LC50 test, while sublethal effects on reproduction are assessed in longer-term studies to establish a NOEC. europa.eunih.gov
Soil Microorganisms: The effect on microbial communities is evaluated by measuring the impact on key processes like nitrogen and carbon transformation.
Terrestrial Plants: The toxicity to non-target plants is assessed through seedling emergence and growth tests.
ECHA dossiers for related amides indicate that endpoints for toxicity to soil macroorganisms and microorganisms have been considered. europa.eueuropa.eu
Table 2: Summary of Terrestrial Ecotoxicological Endpoints for Fatty Acid Amides
| Organism Group | Test Type | Endpoint | General Finding for Fatty Acid Amides |
|---|---|---|---|
| Earthworms | Acute | 14-day LC50 | Data required for registration |
| Earthworms | Chronic (Reproduction) | NOEC | Data required for registration |
| Soil Microorganisms | Nitrogen/Carbon Transformation | % Inhibition | Data required for registration |
Environmental Metabolites
Information on the specific environmental metabolites of this compound is limited in publicly available literature. However, related fatty acid amides have been identified in environmental samples, such as icos-11-enamide. oup.com Another related compound is N-(2-hydroxyethyl)this compound. usim.edu.my The ecotoxicological properties of such metabolites would need to be assessed as part of a comprehensive environmental risk assessment, as degradation products can sometimes be more toxic than the parent compound.
Methodologies for Environmental Risk Assessment
The environmental risk assessment (ERA) for a chemical like this compound is a structured, tiered process designed to evaluate the potential for adverse effects on the environment. europa.eu
Tiered Approach
The assessment typically begins with a screening-level or lower-tier assessment (Tier 1) that uses conservative assumptions to quickly identify potential risks. europa.eu If this initial screening indicates a potential for concern, a more detailed, higher-tier assessment is conducted, which involves more complex and realistic exposure scenarios and ecotoxicological data. europa.eu
Risk Characterization: PEC/PNEC Ratio
A core component of ERA is the calculation of a risk quotient, which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). europa.eu
Predicted Environmental Concentration (PEC): This is an estimation of the concentration of the substance that will be present in various environmental compartments (water, soil, sediment). It is calculated based on the substance's usage patterns, emission rates, and its fate and behavior in the environment (e.g., degradation, partitioning).
Predicted No-Effect Concentration (PNEC): This is the concentration below which adverse effects on the ecosystem are not expected to occur. europa.eu It is derived from the ecotoxicological data (LC50, EC50, NOEC) by applying assessment factors (also known as safety factors). chemsafetypro.com The magnitude of the assessment factor depends on the uncertainty of the available data; for example, a larger factor is used for acute toxicity data compared to chronic toxicity data. europa.eu
If the PEC/PNEC ratio is less than 1, the risk is generally considered to be acceptable. If the ratio is greater than 1, it indicates a potential risk, and further investigation or risk mitigation measures may be necessary.
Use of QSAR Models
In cases where empirical ecotoxicological data is lacking, Quantitative Structure-Activity Relationship (QSAR) models can be employed. nih.govresearchgate.netnih.gov These in silico models predict the toxicity of a chemical based on its molecular structure by comparing it to the known toxicity of similar compounds. nih.govresearchgate.net For a compound like this compound, QSAR could be used to estimate its aquatic toxicity based on data from other fatty acid amides.
Table 3: Key Components of Environmental Risk Assessment Methodology
| Component | Description |
|---|---|
| Hazard Identification | Determining the intrinsic hazardous properties of the substance through ecotoxicity testing (aquatic and terrestrial). |
| Dose-Response Assessment | Establishing the relationship between the dose/concentration and the adverse effect (e.g., LC50, NOEC). |
| Exposure Assessment | Predicting the concentration of the substance in the environment (PEC) based on its life cycle. |
Q & A
Q. How to evaluate cross-disciplinary applications of this compound (e.g., neuroprotection vs. oncology)?
- Methodological Answer : Establish collaborative frameworks to share datasets and reagents (e.g., compound libraries). Use phenotypic screening in disease-specific models (e.g., glioblastoma spheroids, neuronal injury assays) and compare mechanistic pathways via network pharmacology. Prioritize lead applications based on therapeutic windows and novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
